molecular formula C19H16ClNO3 B2949453 1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1705654-97-2

1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Cat. No.: B2949453
CAS No.: 1705654-97-2
M. Wt: 341.79
InChI Key: WBLGJALAIXZPAZ-UHFFFAOYSA-N
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Description

1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a high-purity synthetic compound intended for research and development applications. This chemical features a unique spirocyclic structure that combines a 3,4-dihydro-1-benzopyran-4-one moiety with a pyrrolidine ring, further functionalized with a 3-chlorobenzoyl group. This complex architecture makes it a valuable intermediate for exploring novel chemical space in medicinal chemistry. Researchers can utilize this compound in the design and synthesis of structurally diverse compound libraries, particularly for the development of heterocyclic scaffolds. The core spiro[1-benzopyran-2,3'-pyrrolidine] structure is related to classes of molecules that have been investigated for various biological activities. For instance, related 3,4-dihydro-1-benzopyran-2-carboxylic acids have been studied as leukotriene antagonists , while other naphthopyran derivatives have shown potential as c-Myb inhibitors and microtubule-targeting agents with antiangiogenic properties . The presence of the 3-chlorobenzoyl substituent may influence the compound's binding affinity and selectivity in biochemical assays, offering a point of diversification for structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1'-(3-chlorobenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-14-5-3-4-13(10-14)18(23)21-9-8-19(12-21)11-16(22)15-6-1-2-7-17(15)24-19/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLGJALAIXZPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The 3-chlorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream biological effects .

Comparison with Similar Compounds

Similar compounds to 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one include:

The uniqueness of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct properties and applications.

Biological Activity

1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines elements of benzopyran and pyrrolidine. Its molecular formula is C18H18ClN2O2, and it has a molecular weight of 334.80 g/mol. The chlorobenzoyl group is expected to influence its pharmacological profile by enhancing lipophilicity and modulating interactions with biological targets.

Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. For instance, the compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting a protective effect against cellular damage.

Anticancer Potential

Research has shown that derivatives of spiro[1-benzopyran] compounds possess anticancer activity. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific studies have reported that these compounds can target various signaling pathways involved in cancer progression, including the MAPK/ERK pathway.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it may inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataracts and neuropathy. By inhibiting this enzyme, the compound could help reduce sorbitol accumulation in tissues.

In Vivo Studies

In vivo studies have demonstrated the efficacy of similar compounds in animal models. For example, a study on a related spiro compound showed significant reductions in tumor size in mice treated with the compound compared to controls. These findings support further exploration into the therapeutic applications of this compound.

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInduces apoptosis; inhibits tumor growth
Aldose Reductase InhibitionReduces sorbitol accumulation; potential for diabetic complications

Q & A

What synthetic strategies are recommended for preparing 1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one, and how can reaction yields be optimized?

Basic Research Question
The compound’s spirocyclic core can be synthesized via acylative spiroannulation . Acylation of precursor piperidine or pyrrolidine derivatives (e.g., 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]) with 3-chlorobenzoyl chloride under anhydrous conditions (e.g., DCM, TEA catalyst) typically yields the target compound. Optimize yields by:

  • Controlling stoichiometry (1:1.2 molar ratio of spiro-pyrrolidine to acyl chloride).
  • Using dry solvents and inert atmospheres to prevent hydrolysis of the acyl chloride.
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) .

How can X-ray crystallography resolve structural ambiguities in the spirocyclic system?

Basic Research Question
Single-crystal X-ray diffraction is critical for confirming the spiro junction geometry (torsion angles, bond lengths) and chlorobenzoyl orientation. Key steps:

  • Grow crystals via slow evaporation in ethanol or DCM/hexane mixtures.
  • Collect data using Mo Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL-96. Expect orthorhombic symmetry (space group Pbca) with Z = 8, similar to analogous spiro compounds .
  • Analyze deviations from planarity in the benzopyran-pyrrolidine system using CCDC software .

What spectroscopic techniques are most effective for purity assessment and structural validation?

Basic Research Question
Combine 1H/13C NMR, IR, and GC-MS for cross-validation:

  • NMR : Look for characteristic signals:
    • Benzopyran C4-ketone at δ ~200 ppm (13C).
    • Spiro-pyrrolidine protons as multiplet clusters (δ 2.5–3.5 ppm, 1H).
  • IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹.
  • GC-MS : Verify molecular ion ([M⁺]) at m/z corresponding to C19H16ClNO3 (MW 341.79). Note: Molecular ion intensity may be low (<8%) due to fragmentation .

How do steric and electronic effects of the 3-chlorobenzoyl group influence biological activity?

Advanced Research Question
The 3-chlorobenzoyl moiety enhances lipophilicity (logP ~2.8) and modulates receptor binding. Experimental design:

  • Compare analogs (e.g., 4-chloro, 3-fluoro) in in vitro assays (e.g., cyclooxygenase inhibition).
  • Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify H-bond acceptor/donor sites.
  • Correlate substituent Hammett constants (σ) with activity trends .

What challenges arise in enantioselective synthesis of the spiro-pyrrolidine system, and how can they be addressed?

Advanced Research Question
The spiro center introduces stereochemical complexity . Solutions include:

  • Chiral organocatalysts (e.g., L-proline-derived squaramides) for asymmetric Michael/hemiketalization reactions (≥90% ee) .
  • Chiral HPLC (Chiralpak IA column, hexane:IPA 85:15) to separate enantiomers.
  • X-ray anomalous dispersion to assign absolute configuration .

How can computational modeling predict metabolic stability of this compound?

Advanced Research Question
Use in silico tools:

  • CYP450 metabolism prediction : SwissADME or StarDrop to identify vulnerable sites (e.g., benzopyran oxidation).
  • MD simulations : Assess binding to serum albumin (PDB ID 1AO6) to estimate half-life.
  • DEREK Nexus : Flag potential toxicity from the chlorobenzoyl group .

How should contradictory solubility data be reconciled during formulation studies?

Advanced Research Question
Solubility discrepancies (e.g., DMSO vs. aqueous buffer) require:

  • Phase-solubility diagrams to assess pH-dependent solubility (pKa ~7.2 for pyrrolidine N).
  • HPLC-UV quantification under controlled conditions (25°C, ionic strength 0.15 M).
  • Hansen solubility parameters to optimize co-solvents (e.g., PEG 400) .

What strategies mitigate degradation during long-term stability testing?

Advanced Research Question
Degradation pathways (hydrolysis, oxidation):

  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via UPLC-PDA.
  • Stabilize with antioxidants (0.01% BHT) and lyophilize for storage.
  • Identify degradation products (e.g., 3-chlorobenzoic acid) via LC-HRMS .

How does the spirocyclic conformation affect pharmacokinetic properties?

Advanced Research Question
The rigid spiro system reduces conformational entropy , enhancing metabolic stability:

  • Compare logD (octanol-water) of spiro vs. non-spiro analogs.
  • Perform in vivo PK studies in rodents: Measure AUC0–24h and t1/2 after oral dosing (10 mg/kg).
  • Use PBPK modeling (GastroPlus) to predict human bioavailability .

What analytical methods resolve batch-to-batch variability in impurity profiles?

Advanced Research Question
Employ HPLC-DAD-MS/MS for impurity tracking:

  • Column: C18 (150 × 4.6 mm, 3.5 μm).
  • Gradient: 10–90% acetonitrile (0.1% formic acid) over 25 min.
  • Quantify residual 3-chlorobenzoyl chloride (<0.1% per ICH Q3A) and hydrolyzed byproducts .

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